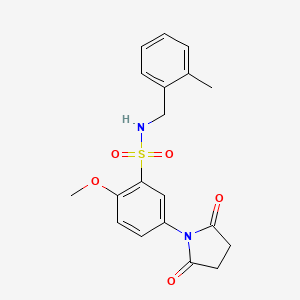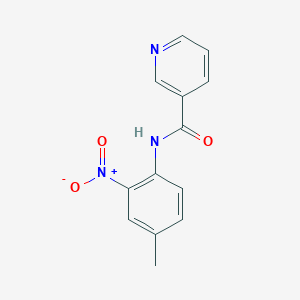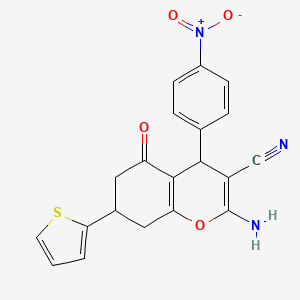
5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide, also known as DB844, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties. However, DB844 has been found to exhibit a range of other activities, including antiviral, antifungal, and anticancer effects. In
Mechanism of Action
The mechanism of action of 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide is not fully understood. However, studies have suggested that this compound inhibits the activity of enzymes that are essential for the replication of viruses and fungi. Specifically, this compound has been found to inhibit the activity of the HIV reverse transcriptase enzyme, which is essential for the replication of the virus. This compound has also been found to inhibit the activity of the HSV DNA polymerase enzyme, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent. This compound has also been found to exhibit anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide is its broad-spectrum antiviral and antifungal activity. This makes it a potentially useful compound for the treatment of a wide range of viral and fungal infections. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to administer in certain forms.
Future Directions
There are several potential future directions for research on 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide. One area of interest is the development of new formulations of this compound that improve its solubility and bioavailability. Another area of interest is the development of new analogs of this compound that exhibit improved activity against specific viruses or fungi. Additionally, there is potential for the use of this compound in combination with other antiviral or anticancer agents to improve therapeutic efficacy. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise as a potential treatment for various diseases. Its broad-spectrum antiviral and antifungal activity, as well as its anti-inflammatory and anticancer effects, make it a promising compound for further study. While there are limitations to its use, such as its low solubility, the potential future directions for research on this compound are numerous. With further study, this compound may prove to be a valuable therapeutic agent for the treatment of a range of diseases.
Synthesis Methods
5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide can be synthesized through a multi-step synthetic route that involves the reaction of various starting materials. The synthesis of this compound begins with the reaction of 4-methoxybenzenesulfonyl chloride with 2-methylbenzylamine to yield 4-methoxy-N-(2-methylbenzyl)benzenesulfonamide. This intermediate is then reacted with 2,5-dioxopyrrolidine to yield this compound (this compound).
Scientific Research Applications
5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of this compound is in the treatment of viral infections. Studies have shown that this compound exhibits potent antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and influenza virus. This compound has also been found to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus.
Properties
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-2-methoxy-N-[(2-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13-5-3-4-6-14(13)12-20-27(24,25)17-11-15(7-8-16(17)26-2)21-18(22)9-10-19(21)23/h3-8,11,20H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOPAUNZJSEEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4919764.png)
![4-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B4919772.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4919778.png)


![6-(3-bromo-4-methoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4919806.png)
![methyl 2-{[N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4919814.png)
![4-[4-(4-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4919817.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4919826.png)

![8-[(2-butyl-1H-imidazol-4-yl)methyl]-3-isopropyl-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4919851.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4919862.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4919871.png)
